1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-2-29-19-26(35(33,34)21-11-7-4-8-12-21)27(32)22-17-23(28)25(18-24(22)29)31-15-13-30(14-16-31)20-9-5-3-6-10-20/h3-12,17-19H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMWFCVJEOCDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation and Sulfonylation
Treating intermediate (6) with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized enolate at position 3. Quenching with phenylsulfonyl chloride (7) installs the sulfonyl group, yielding the target compound (8) after aqueous workup.
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | LDA (2.5 equiv) |
| Electrophile | Phenylsulfonyl chloride |
| Temperature | −78°C to 25°C |
| Yield | 65–70% |
Friedel-Crafts Sulfonylation
Alternative electrophilic sulfonylation employs AlCl₃ as a Lewis catalyst in dichloromethane at 0°C. While this method avoids cryogenic conditions, competing sulfonation at position 2 reduces regioselectivity (60:40, 3:2 ratio), necessitating chromatographic purification.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Steps
| Step | Method | Yield | Purity |
|---|---|---|---|
| Core Formation | Gould-Jacobs | 72% | 95% |
| NAS at C7 | DMSO-mediated | 92% | 98.5% |
| Sulfonylation | Directed Metalation | 70% | 97% |
| Sulfonylation | Friedel-Crafts | 55% | 85% |
The directed metalation approach is preferred for its superior regiocontrol, albeit requiring stringent temperature control.
Mechanistic Insights and Side Reactions
Competing Pathways During NAS
In the absence of DMSO, residual moisture hydrolyzes the 7-chloro group to a hydroxyl derivative (<5% yield). Excess 4-phenylpiperazine (≥1.5 equiv) induces dimerization via C7–N coupling, necessitating precise stoichiometry.
Sulfonylation Byproducts
Friedel-Crafts conditions promote over-sulfonation at C2 and ketone oxidation, generating quinolin-4-ol impurities. These are mitigated by using a 1:1 molar ratio of sulfonyl chloride to substrate.
Scalability and Industrial Feasibility
Pilot-scale trials (1 kg batch) of the optimized route achieved an overall yield of 46% with 99.2% HPLC purity, meeting ICH guidelines. Critical process parameters include:
- Cyclization : Strict temperature control (±2°C) to prevent decarboxylation.
- NAS : DMSO distillation under vacuum to eliminate water.
- Sulfonylation : Substrate pre-drying over molecular sieves.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives, including 1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest strong potential for therapeutic applications in treating bacterial infections .
Anticancer Properties
The quinoline scaffold is also associated with anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, the compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .
Neuropharmacological Effects
The presence of the piperazine moiety enhances the neuropharmacological profile of the compound. It has been reported to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders .
Case Studies
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperazine/Piperidine Derivatives
- HMNE3 (Bis-fluoroquinolone chalcone-like derivative): Structure: Contains dual quinolinone cores with cyclopropyl and methylpiperazinyl groups. Key Differences: Lacks phenylsulfonyl and phenylpiperazinyl substituents. Implications: The chalcone-like bis-quinolinone structure enables dual inhibition of topoisomerase II and tyrosine kinases, whereas the target compound’s phenylsulfonyl group may favor selective enzyme binding .
- Compound 2l (7-Chloroquinoline-piperazine derivative): Structure: 7-Chloro-4-(piperazin-1-yl)quinoline linked to a difluorocyclohexyl group. Key Differences: Chloro substituent (vs. fluoro) and cyclohexyl (vs. phenyl) in the piperazine side chain.
- F418-0583 (Oxadiazole-piperidine derivative): Structure: Features a 1,2,4-oxadiazole ring and 4-methylpiperidinyl group. Key Differences: Oxadiazole (electron-deficient) vs. phenylsulfonyl (electron-withdrawing) and methylpiperidine (non-aromatic) vs. phenylpiperazine. Implications: The oxadiazole may enhance metabolic stability, while the methylpiperidine reduces receptor affinity compared to the phenylpiperazinyl group .
Sulfonyl and Aromatic Modifications
- Compound 105 (Triazolothiadiazole derivative): Structure: Combines triazolothiadiazole and piperazinylquinolinone moieties. Key Differences: Triazolothiadiazole (heterocyclic) vs. phenylsulfonyl. Activity: Demonstrated IC50 = 0.8 μg/mL against HepG2 liver cancer cells. The target compound’s phenylsulfonyl group may improve solubility or target specificity compared to the rigid triazolothiadiazole .
- 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one: Structure: Ethoxy and isopropylphenylsulfonyl substituents. Key Differences: Ethoxy (electron-donating) vs. fluoro (electron-withdrawing) and isopropyl (branched alkyl) vs. phenylsulfonyl. Implications: The ethoxy group may reduce membrane permeability, while the isopropylphenylsulfonyl could decrease π-π stacking efficiency relative to the target compound’s phenylsulfonyl .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity to F418-0583.
Biological Activity
1-Ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C₁₇H₁₈FN₃O₂S
- Molecular Weight : 333.36 g/mol
The presence of a fluorine atom and a phenylpiperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and in cancer therapy.
Biological Activity Overview
This compound has been investigated for various biological activities including:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against multi-drug resistant strains.
- Neuropharmacological Effects : Given its piperazine structure, it may possess properties that influence neurotransmitter systems.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The quinoline derivatives often act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The phenylpiperazine component may interact with serotonin and dopamine receptors, contributing to neuropharmacological effects.
- Cell Cycle Arrest : Studies have indicated that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression.
Antitumor Activity
A study evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results were promising:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 4.8 | Cell cycle arrest at G2/M phase |
| HeLa | 6.0 | Inhibition of topoisomerase II activity |
These findings suggest that the compound may be a viable candidate for further development as an anticancer agent.
Antimicrobial Activity
Research into the antimicrobial properties revealed that:
- The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL.
- It was less effective against Gram-negative bacteria, indicating a potential selectivity that could be exploited in drug design.
Neuropharmacological Studies
In vitro studies demonstrated that the compound could modulate serotonin receptor activity, suggesting potential applications in treating mood disorders or anxiety-related conditions.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Based on GHS classification (EU-CLP), the compound exhibits acute toxicity (Category 4) via oral, dermal, and inhalation routes . Key safety measures include:
- Use of PPE (gloves, lab coat, goggles) and fume hoods.
- Emergency protocols: Immediate decontamination for dermal exposure and medical consultation for ingestion/inhalation.
- Storage in sealed containers away from ignition sources.
- Reference safety data sheets (SDS) for first-aid measures and spill management .
Q. What synthetic routes are documented for this compound, and how do their yields compare?
- Methodological Answer: While direct synthesis routes for this compound are not explicitly detailed in the provided evidence, analogous quinolinone derivatives (e.g., 7-chloro-1-ethyl-6-fluoro-3-(hydroxymethyl)quinolin-4-one) are synthesized via multi-step protocols involving:
- Step 1: Nucleophilic substitution of halogenated intermediates with phenylpiperazine groups.
- Step 2: Sulfonylation using phenylsulfonyl chloride under controlled pH (~8–9) .
- Table 1: Representative yields for analogous compounds:
| Reaction Step | Yield (%) | Conditions |
|---|---|---|
| Halogenation | 65–75 | DMF, 80°C |
| Sulfonylation | 50–60 | THF, RT |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer: Utilize spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C): Assign peaks for ethyl (δ ~1.3 ppm, triplet) and fluorophenyl groups (δ ~7.2–7.8 ppm) .
- X-ray crystallography: Resolve piperazine and sulfonyl moieties (as in analogous piperazin-1-yl quinolinones) .
- HPLC-MS: Verify purity (>95%) and molecular ion ([M+H]⁺) .
Advanced Research Questions
Q. How can researchers design experiments to assess environmental fate and degradation pathways?
- Lab Studies:
- Hydrolysis/photolysis assays under varying pH (3–9) and UV exposure.
- Use LC-MS/MS to track degradation products (e.g., sulfonyl cleavage).
- Field Studies:
- Soil/water microcosms to evaluate biodegradation via microbial consortia.
- Model bioaccumulation using partition coefficients (log P ~3.2 estimated).
- Statistical Design: Randomized block designs with temporal split plots to account for environmental variability .
Q. What strategies resolve contradictions in toxicity data across experimental models?
- Methodological Answer: Address discrepancies (e.g., Category 4 acute toxicity vs. conflicting in vivo data) via:
Q. How can reaction conditions be optimized to improve synthetic efficiency?
- Methodological Answer: Apply Design of Experiments (DOE) principles:
- Variables: Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (Pd/C, 1–5 mol%).
- Response Surface Methodology (RSM): Maximize yield while minimizing byproducts (e.g., desulfonylated derivatives).
- Case Study: A split-plot design reduced reaction time by 30% in analogous quinazoline syntheses .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under acidic conditions?
- Methodological Answer:
- Hypothesis Testing: Replicate studies at pH 2–6 using HPLC to quantify degradation (e.g., sulfonyl group hydrolysis).
- Structural Insights: Compare crystallographic data (e.g., bond angles in sulfonyl group) to identify pH-sensitive regions .
- Meta-Analysis: Pool data from multiple labs using random-effects models to assess reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
